
N-cyclohexyl-2-pyridin-3-ylpiperidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-cyclohexyl-2-pyridin-3-ylpiperidine-1-carbothioamide and related compounds involves strategic organic synthesis routes. For instance, the synthesis of N-Aryl 2-Cyanothioacetamide intermediates, which are crucial for the generation of carbothioamide derivatives, represents a foundational approach for constructing such compounds. These intermediates can react with electrophilic reagents to yield a variety of heterocyclic structures, showcasing the synthetic versatility of the carbothioamide group in heterocyclic chemistry (Salem et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound has been explored through conformational analysis, highlighting its low conformational flexibility which is advantageous for the design of H3-receptor antagonists. X-ray crystallography of analog compounds, such as N-cyclohexyl-4-methylpiperidine-1-carbothioamide, confirms the structure and provides insight into the spatial arrangement of the molecule, facilitating comparisons with other H3-receptor antagonists (Plazzi et al., 1997).
Chemical Reactions and Properties
Carbothioamide derivatives engage in various chemical reactions, demonstrating their reactivity and functional group compatibility. The interaction with electrophilic reagents to form heterocyclic structures and the ability to undergo cycloaddition reactions are notable examples. These reactions not only illustrate the chemical versatility of the carbothioamide group but also its potential in synthesizing complex organic molecules with biological activity (Salem et al., 2011).
Aplicaciones Científicas De Investigación
Antibacterial Activity : A study by Bhat et al. (2022) synthesized N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides and evaluated their antibacterial activity. They found that these compounds showed significant activity against Gram-positive bacteria, especially methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as antimicrobial agents (Bhat et al., 2022).
Cytotoxicity and Anticancer Potential : Research by Alam et al. (2016) involved the synthesis and evaluation of novel compounds including 5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamides for their cytotoxicity against cancerous cell lines. They found that some compounds displayed significant cytotoxicity, suggesting potential as anticancer agents (Alam et al., 2016).
H3-Receptor Antagonists : A study on thioperamide, which contains a similar structure to N-cyclohexyl-2-pyridin-3-ylpiperidine-1-carbothioamide, was conducted by Plazzi et al. (1997). They examined its conformational properties, providing insights that could be beneficial in designing new H3-receptor antagonists (Plazzi et al., 1997).
Gold(III) Complexes and Cytotoxicity : Research by Wang et al. (2011) on gold(III) complexes of derivatives of this compound showed cytotoxic effects against cancer cell lines, indicating another potential application in cancer treatment (Wang et al., 2011).
Antimicrobial and Antiurease Activities : Bektaş et al. (2012) studied newly synthesized morpholine derivatives containing an azole nucleus for their antimicrobial and antiurease activities. Their findings suggest potential applications in treating infections and urease-related conditions (Bektaş et al., 2012).
Derivatization Reagents in Mass Spectrometry : Inoda et al. (2011) synthesized derivatization reagents, including N-(Pyridin-3-yl)hydrazinecarbothioamide, for carboxylic acids in mass spectrometry, enhancing the detection sensitivity (Inoda et al., 2011).
Propiedades
IUPAC Name |
N-cyclohexyl-2-pyridin-3-ylpiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c21-17(19-15-8-2-1-3-9-15)20-12-5-4-10-16(20)14-7-6-11-18-13-14/h6-7,11,13,15-16H,1-5,8-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQACCVEEUMVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)


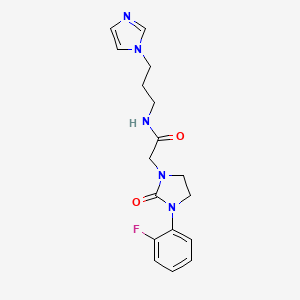


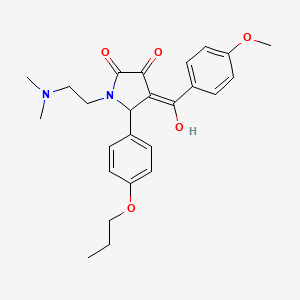

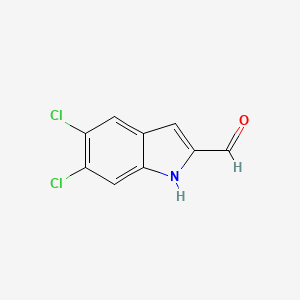
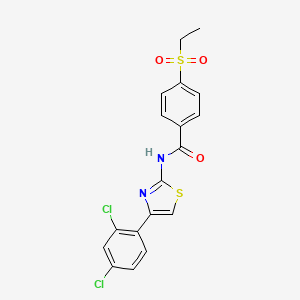
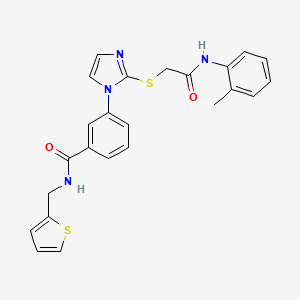
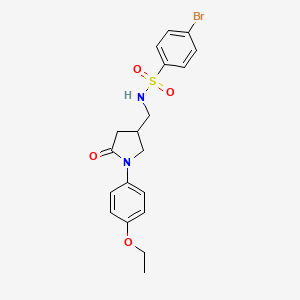
![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)